2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-N-phenylacetamide
Overview
Description
2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-N-phenylacetamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, an amide group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-N-phenylacetamide typically involves the reaction of naphthalen-1-ylamine with a suitable acylating agent to form the intermediate amide. This intermediate is then reacted with a sulfanyl-containing compound under controlled conditions to yield the final product. Common reagents used in these reactions include acetic anhydride, sulfur-containing compounds, and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-N-phenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-N-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-1-ylamino)-nicotinic acid: Similar in structure but with a nicotinic acid moiety instead of the sulfanyl group.
2-(naphthalen-2-ylamino)-nicotinic acid: An isomer with the naphthalene ring attached at a different position.
2-(2,3-dimethyl-phenylamino)-nicotinic acid: Contains additional methyl groups on the phenyl ring.
Uniqueness
2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-N-phenylacetamide is unique due to its combination of a naphthalene ring, an amide group, and a sulfanyl group, which confer specific chemical and biological properties not found in the similar compounds listed above .
Properties
IUPAC Name |
2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-N-phenylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c23-19(21-16-9-2-1-3-10-16)13-25-14-20(24)22-18-12-6-8-15-7-4-5-11-17(15)18/h1-12H,13-14H2,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUSWEFTRYPKMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.